Scientific Field: This compound is used in the field of Pharmaceutical Sciences .
Application Summary: “2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline” can be used in antimycotic compositions to treat mycotic infections in humans and animals . These compositions can be used to combat a variety of fungal infections.
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a chemical compound with the molecular formula and a molecular weight of 328.04 g/mol. This compound features a dichloro substitution on the benzene ring and a hexafluoropropoxy group, which contributes to its unique properties. It is characterized by low solubility in water and moderate solubility in organic solvents, indicating its potential utility in various chemical applications .
There is no scientific literature available on the mechanism of action of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. Without knowledge of its intended use or biological activity, it is impossible to speculate on its mechanism within a biological system.
The reactivity of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline can be attributed to its functional groups. The aniline moiety can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group. Additionally, the chlorine atoms can participate in nucleophilic substitution reactions under appropriate conditions. The hexafluoropropoxy group may also engage in reactions typical of ethers and esters, such as hydrolysis or transesterification .
Research indicates that 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline exhibits biological activity as an antimicrobial agent. It has been studied for its potential use in treating mycotic infections due to its ability to inhibit fungal growth. Furthermore, it has shown inhibitory effects on certain cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism in humans .
The synthesis of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline typically involves multi-step organic reactions:
This compound has several applications:
Studies have shown that 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline interacts with specific cytochrome P450 enzymes. Its inhibition of CYP1A2 and CYP2C9 suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes. Understanding these interactions is crucial for assessing safety profiles in therapeutic contexts .
Several compounds share structural similarities with 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Chloroaniline | Chlorine substitution on aniline | Simpler structure without fluorinated groups |
2-Chloro-4-(trifluoromethyl)aniline | Trifluoromethyl group instead of hexafluoropropoxy | Different fluorinated substituent |
4-Amino-2-chlorophenol | Amino group on the para position | Lacks fluorinated groups but retains biological activity |
4-(Hexafluoropropyl)aniline | Hexafluoropropyl substitution | Different functional group leading to distinct properties |
The uniqueness of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline lies in its specific combination of halogenated and fluorinated groups that enhance its biological activity and chemical reactivity compared to similar compounds .
Irritant;Environmental Hazard